molecular formula C14H23N3O4S B2402541 Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate CAS No. 1396555-96-6

Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2402541
CAS No.: 1396555-96-6
M. Wt: 329.42
InChI Key: KCXFPAUCHBUMOH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C14H23N3O4S This compound features a thiazepane ring, a piperidine ring, and an ethyl ester group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, followed by the introduction of the piperidine ring and the ethyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The process is carefully monitored to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane and piperidine derivatives, such as:

  • 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate
  • Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)pyrrolidine-1-carboxylate

Uniqueness

What sets Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-2-21-14(20)17-6-3-10(4-7-17)15-13(19)11-9-22-8-5-12(18)16-11/h10-11H,2-9H2,1H3,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXFPAUCHBUMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CSCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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